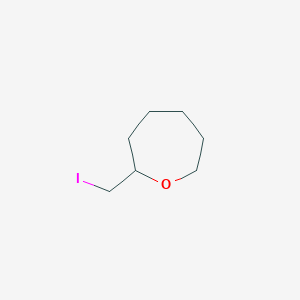

2-(Iodomethyl)oxepane

Descripción general

Descripción

2-(Iodomethyl)oxepane is a useful research compound. Its molecular formula is C7H13IO and its molecular weight is 240.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Iodoetherification and Cyclization in Organic Synthesis

Oxepanes, including 2-(Iodomethyl)oxepane, have been utilized in organic synthesis through iodoetherification, a process yielding good yields by employing specific electrophiles. This method is used for the synthesis of oxepanes, oxepenes, and oxocanes, indicating its versatility in organic compound synthesis (Brunel & Rousseau, 1996).

Copolymerization in Material Science

In material science, this compound derivatives have been synthesized for use in copolymerization with other compounds like ε-caprolactone. This process results in the formation of semicrystalline copolymers, useful in various applications due to their specific thermal and physical properties (Latere Dwan'isa et al., 2003).

Stereoselective Synthesis

The compound has also been used in the stereoselective synthesis of oxepanes. This approach involves creating specific configurations of the compound, which is critical for the development of pharmaceuticals and complex organic molecules (Perez et al., 2005).

Organocatalytic Reactions

Organocatalytic reactions involving oxepanes have been explored, particularly in the context of natural product synthesis. These reactions offer a pathway to synthesize complex molecules that are otherwise challenging to obtain due to the structural complexity of oxepanes (Lanier et al., 2014).

Electrochemical Fluorination

Electrochemical fluorination of compounds like oxepane, including its iodomethyl derivative, has been conducted, yielding perfluorocyclic ethers. This process is significant in the field of fluorine chemistry and the production of specialized organic fluorine compounds (Abe & Nagase, 1979).

Safety and Hazards

2-(Iodomethyl)oxepane may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Mecanismo De Acción

Target of Action

This compound is a relatively new and less-studied molecule

Mode of Action

It’s known that the iodine atom in the molecule could potentially interact with various biological targets . The exact nature of these interactions and the resulting changes in cellular processes are subjects of ongoing research.

Biochemical Pathways

It’s worth noting that oxepanes, in general, are found in a wide range of natural products and are involved in various biochemical processes . The specific pathways affected by 2-(Iodomethyl)oxepane and their downstream effects need to be elucidated through further studies.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile

Result of Action

As a relatively new and less-studied compound, its specific effects at the molecular and cellular levels are subjects of ongoing research .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence its action

Propiedades

IUPAC Name |

2-(iodomethyl)oxepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO/c8-6-7-4-2-1-3-5-9-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGYXZYJTQDNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(OCC1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376674 | |

| Record name | 2-(iodomethyl)oxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130868-43-8 | |

| Record name | 2-(iodomethyl)oxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

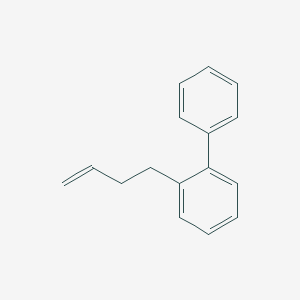

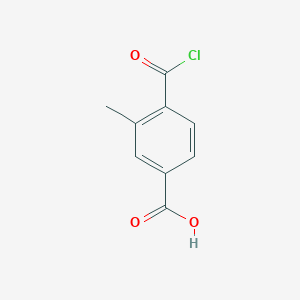

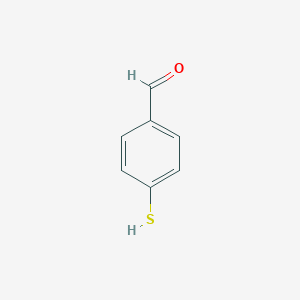

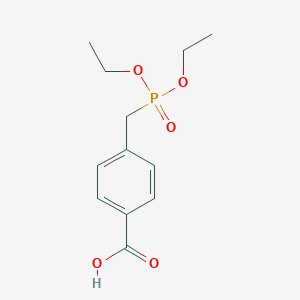

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)

![1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile](/img/structure/B142400.png)